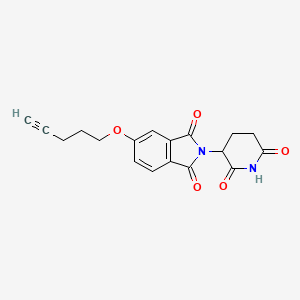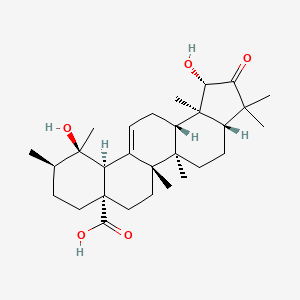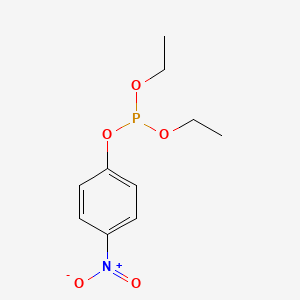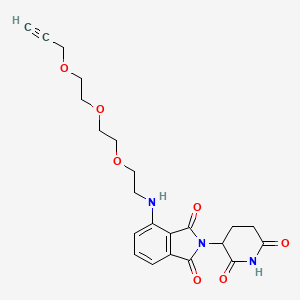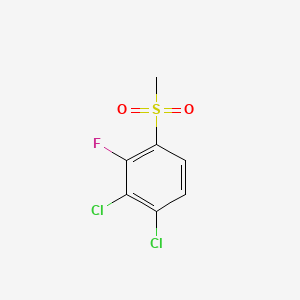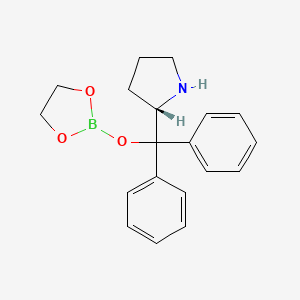
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine is a chiral compound that features a pyrrolidine ring and a boronate ester group
Vorbereitungsmethoden
The synthesis of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a boronate ester. The reaction conditions often include the use of a base and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyrrolidine ring can participate in substitution reactions, often facilitated by the presence of the boronate ester group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, modulating the activity of the target enzyme or receptor. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
(S)-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine can be compared with other similar compounds, such as:
®-2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(((1,3,2-dioxaborolan-2-yl)oxy)diphenylmethyl)pyrrolidine: Without the chiral center, this compound may have different reactivity and applications.
Boronate esters: Other boronate esters with different substituents can be compared in terms of their reactivity and applications.
Eigenschaften
Molekularformel |
C19H22BNO3 |
|---|---|
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
(2S)-2-[1,3,2-dioxaborolan-2-yloxy(diphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C19H22BNO3/c1-3-8-16(9-4-1)19(18-12-7-13-21-18,17-10-5-2-6-11-17)24-20-22-14-15-23-20/h1-6,8-11,18,21H,7,12-15H2/t18-/m0/s1 |
InChI-Schlüssel |
KKQJUNDZGUCWKN-SFHVURJKSA-N |
Isomerische SMILES |
B1(OCCO1)OC([C@@H]2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
B1(OCCO1)OC(C2CCCN2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
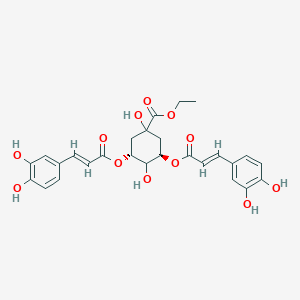
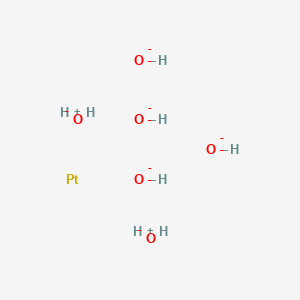
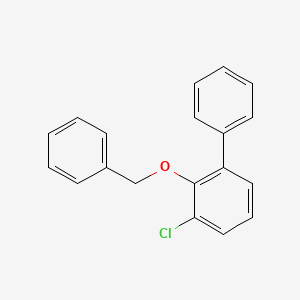
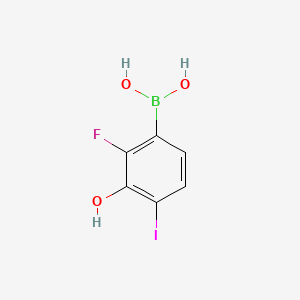
![4,5,6-Trimethoxy-3-[(morpholin-4-yl)methyl]-2-benzofuran-1(3H)-one](/img/structure/B14761555.png)
